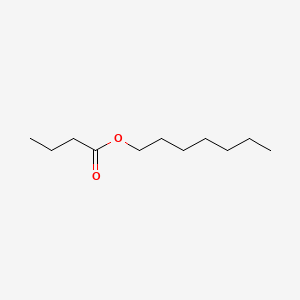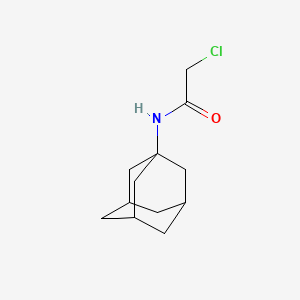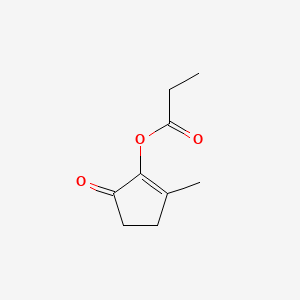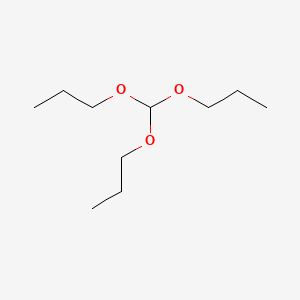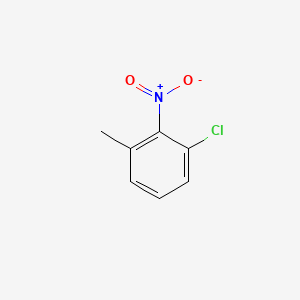
3-氯-2-硝基甲苯
描述
3-Chloro-2-nitrotoluene is an organic compound with the molecular formula C₇H₆ClNO₂. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the ortho and meta positions, respectively. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
科学研究应用
3-Chloro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
作用机制
Target of Action
It is known that nitroaromatic compounds like 3-chloro-2-nitrotoluene often interact with various enzymes and proteins within the cell .
Mode of Action
These reactive species can then interact with cellular components, leading to various effects .
Biochemical Pathways
It is known that nitroaromatic compounds can be metabolized by bacteria through a variety of pathways, including reduction and ring-cleavage pathways .
Pharmacokinetics
Like other nitroaromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It is known that nitroaromatic compounds can cause a variety of effects, including oxidative stress and dna damage .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-nitrotoluene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity and toxicity. Additionally, factors such as temperature and pH can influence its stability and rate of degradation .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 3-chlorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position .
Another method involves the reaction of 2,6-dichloronitrobenzene with cyanoacetic acid tert-butyl ester in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. The reaction mixture is then subjected to reduced pressure distillation to obtain 3-chloro-2-nitrotoluene .
Industrial Production Methods
In industrial settings, 3-chloro-2-nitrotoluene is produced using large-scale nitration processes. The starting material, 3-chlorotoluene, is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through distillation and recrystallization to obtain high-purity 3-chloro-2-nitrotoluene .
化学反应分析
Types of Reactions
3-Chloro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as sodium sulfide, to form thiol derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium sulfide or sodium hydrogen sulfide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3-Amino-2-nitrotoluene.
Substitution: 3-Mercapto-2-nitrotoluene.
Oxidation: 3-Chloro-2-nitrobenzoic acid.
相似化合物的比较
3-Chloro-2-nitrotoluene can be compared with other similar compounds, such as:
2-Chloro-3-nitrotoluene: Similar structure but with the positions of the chlorine and nitro groups reversed.
4-Chloro-2-nitrotoluene: The chlorine atom is at the para position relative to the nitro group.
2-Nitrotoluene: Lacks the chlorine substituent.
Uniqueness
The unique positioning of the chlorine and nitro groups in 3-chloro-2-nitrotoluene allows for specific reactivity patterns, making it a valuable intermediate in organic synthesis. Its distinct chemical properties enable its use in various applications, distinguishing it from other nitrotoluene derivatives .
属性
IUPAC Name |
1-chloro-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNVUJLUGIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201911 | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-26-0 | |
| Record name | 1-Chloro-3-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


